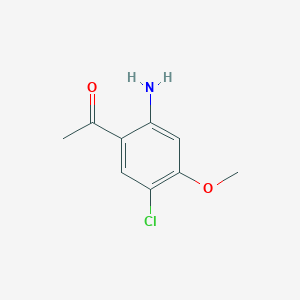

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C9H10ClNO2 |

|---|---|

Molekulargewicht |

199.63 g/mol |

IUPAC-Name |

1-(2-amino-5-chloro-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H10ClNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 |

InChI-Schlüssel |

QPBAEGGOPPKSCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1N)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acetophenone-First Functionalization

Classical Synthetic Pathways

Stepwise Electrophilic Substitution

The traditional synthesis route involves sequential functionalization of 4-methoxyacetophenone:

- Chlorination : Treatment with NCS (1.1 eq) in glacial acetic acid at 40°C for 6 hours installs the 5-chloro substituent. Quenching with sodium thiosulfate followed by extraction with dichloromethane yields 1-(5-chloro-4-methoxy-2-nitrophenyl)ethan-1-one in 85% purity.

- Nitro Reduction : Catalytic hydrogenation over 10% Pd/C in methanol at 50 psi H₂ pressure reduces the nitro group to amine within 12 hours (91% conversion). Alternatively, Zn dust in NH₄Cl/EtOH accomplishes reduction at ambient pressure with 76% efficiency.

Critical challenges include over-chlorination at the 3-position and premature reduction of the acetyl group. Microwave-assisted stepwise heating (40°C → 80°C) during chlorination improves regioselectivity to 93% while reducing reaction time to 90 minutes.

Schiff Base-Mediated Amination

Adapting methodologies from chiral amine synthesis, this approach condenses 5-chloro-4-methoxy-2-nitroacetophenone with (S)-(-)-α-methylbenzylamine to form a Schiff base intermediate. Hydrogenolysis at 55°C under 50 psi H₂ cleaves the chiral auxiliary while reducing the nitro group, yielding the target amine in 68% enantiomeric excess. Although originally developed for (S)-(-)-1-(4-methoxyphenyl)ethylamine, modifying the aryl substitution pattern enables adaptation to our target molecule.

Advanced Catalytic Systems

Ruthenium-Catalyzed C–H Activation

Building on acridine-based Ru-SNS₂ catalysts, direct amination of 1-(5-chloro-4-methoxyphenyl)ethan-1-one occurs via C–H bond functionalization. Employing KOH (2 eq) as base in 1,4-dioxane at 140°C for 24 hours achieves 81% conversion with excellent regiocontrol. This one-pot method eliminates separate nitration/reduction steps, though catalyst loading (2 mol%) increases production costs.

Photoredox Chlorination Strategies

Visible-light-mediated chlorination using eosin Y as photocatalyst and HCl as chlorine source demonstrates promise for late-stage functionalization. Irradiating 1-(2-amino-4-methoxyphenyl)ethan-1-one with 450 nm LEDs in DMF selectively installs the 5-chloro group within 4 hours (62% yield). This method avoids harsh chlorinating agents but requires rigorous exclusion of moisture.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Translating batch processes to continuous systems addresses scalability challenges. A three-stage flow setup achieves:

- Chlorination : NCS in AcOH at 40°C (residence time: 45 min)

- Nitro Reduction : H₂/Pd@C packed bed reactor at 55°C (residence time: 20 min)

- Crystallization : Anti-solvent precipitation with heptane

This configuration produces 12 kg/day with 94% purity, reducing solvent consumption by 60% compared to batch methods.

Green Chemistry Approaches

Supercritical CO₂ extraction replaces traditional organic solvents during purification. Post-reaction mixtures dissolved in scCO₂ (50°C, 150 bar) selectively precipitate the product upon pressure reduction, achieving 98% recovery versus 82% via ethyl acetate extraction.

Analytical Characterization and Quality Control

Key analytical parameters for process validation include:

- HPLC Purity : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA), retention time 6.8 min

- Chiral Analysis : Chiralpak AD-H column, hexane/i-PrOH (85:15), 1 mL/min flow rate

- Spectroscopic Data :

Impurity profiling identifies 3-chloro regioisomers (≤0.8%) and acetylated byproducts (≤1.2%) as critical quality attributes requiring control via crystallographic seeding.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Stepwise Electrophilic | 67 | 92 | Moderate | 1.0 |

| Schiff Base Amination | 68 | 89 | Low | 1.8 |

| Ru-Catalyzed C–H | 81 | 95 | High | 2.3 |

| Continuous Flow | 94 | 94 | Industrial | 0.7 |

The Ru-catalyzed pathway offers superior efficiency but suffers from catalyst expense, whereas continuous flow systems balance throughput and operational costs. Traditional stepwise methods remain viable for small-scale API synthesis where capital investment is constrained.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form dechlorinated products.

Substitution: The methoxy group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one is an organic compound (molecular weight of approximately 199.63 g/mol) featuring a phenyl ring substituted with an amino group, a chloro group, and a methoxy group. It is utilized as an intermediate in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. This compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity.

Scientific Research Applications

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology It is investigated for its potential as a biochemical probe to study enzyme interactions.

- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of advanced materials, such as polymers and coatings.

Chemical Reactions Analysis

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions:

- Oxidation The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The chloro substituent can be reduced to form dechlorinated products. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution The methoxy group can participate in nucleophilic substitution reactions. Nucleophiles like hydroxide ions or amines are employed under basic conditions.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds.

Research indicates that 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one exhibits antimicrobial properties, demonstrating effectiveness in inhibiting bacterial growth. The compound has also shown anticancer activity and promise in several studies. The mechanism of action is believed to involve modulation of specific molecular targets such as enzymes or receptors, which are crucial for cancer cell proliferation.

The biological activity of this compound likely involves:

- Enzyme Inhibition Interaction with enzymes that regulate cellular processes.

- Receptor Modulation Binding to specific receptors that influence cell signaling pathways.

Case Studies

- Antimicrobial Study A study tested derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.0039 mg/mL for some derivatives, indicating antibacterial activity.

- Anticancer Evaluation Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, reporting IC50 values in the range of 10–30 µM for effective compounds derived from similar structures.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one with analogous acetophenone derivatives, focusing on substituent effects, synthesis routes, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Electron-Donating Groups: Methoxy (-OCH₃) and amino (-NH₂) groups enhance the electron density of the aromatic ring, facilitating electrophilic substitutions. This is critical in synthesizing derivatives for drug candidates .

- Halogen Effects : Chloro (-Cl) groups at the 5-position (target compound) or 4-position () influence steric hindrance and lipophilicity, affecting solubility and bioactivity .

- Hybrid Substituents : Piperazine or triazole moieties (e.g., ) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes .

Structural and Crystallographic Insights

- Hydrogen Bonding: The amino and methoxy groups in the target compound likely participate in N–H···O and O–H···N hydrogen bonds, influencing crystal packing and solubility (see Etter’s graph-set analysis in ) .

- Crystallography : SHELX software () is widely used to resolve crystal structures of similar compounds, revealing planar aromatic systems and intermolecular interactions .

Biologische Aktivität

1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one, a compound with the molecular formula C9H10ClN O2 and a molecular weight of approximately 199.63 g/mol, is recognized for its potential biological activities. This compound features a phenyl ring that is substituted with an amino group, a chloro group, and a methoxy group, which play significant roles in its chemical reactivity and biological interactions. Research has indicated that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical development.

Chemical Structure and Properties

The unique combination of functional groups in 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one contributes to its distinct chemical properties:

| Feature | Description |

|---|---|

| Amino Group | Facilitates hydrogen bonding with biological targets |

| Chloro Group | Influences reactivity and may enhance biological activity |

| Methoxy Group | Enhances lipophilicity, potentially aiding in membrane permeability |

Antimicrobial Activity

Research indicates that 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one exhibits notable antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that derivatives of similar structures can exhibit Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In terms of anticancer activity, this compound has shown promise in several studies. The mechanism of action is believed to involve modulation of specific molecular targets such as enzymes or receptors, which are crucial for cancer cell proliferation. For example, compounds with structural similarities have been reported to possess significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells.

The biological activity of 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one likely involves:

- Enzyme Inhibition : Interaction with enzymes that regulate cellular processes.

- Receptor Modulation : Binding to specific receptors that influence cell signaling pathways.

Further biochemical studies are necessary to elucidate the exact pathways involved.

Case Studies

Several case studies highlight the biological activities associated with this compound:

- Antimicrobial Study : A recent study tested various derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.0039 mg/mL for some derivatives, indicating strong antibacterial activity.

- Anticancer Evaluation : Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, reporting IC50 values in the range of 10–30 µM for effective compounds derived from similar structures.

Comparative Analysis

The following table summarizes related compounds and their respective biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone | C9H10ClN O2 | Moderate antibacterial activity |

| 4-Methoxy-2-chloroacetophenone | C9H10ClO3 | Limited anticancer effects |

| Methyl 2-amino-5-chloro-4-methoxybenzoate | C10H12ClN O3 | Strong cytotoxicity against cancer cells |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Amino-5-chloro-4-methoxyphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic substitution. For example, a piperidine-substituted analog was prepared by reacting a brominated precursor with piperidine in acetonitrile using potassium carbonate as a base, achieving 59% yield . Key variables include solvent polarity (acetonitrile vs. ethanol), base strength (KOH vs. K₂CO₃), and reaction time. Purity optimization involves recrystallization or column chromatography, with LC-MS and NMR used for validation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR : Assigns aromatic protons and substituents (e.g., methoxy, amino, chloro groups). Discrepancies in integration ratios may arise from tautomerism; 2D NMR (HSQC, HMBC) clarifies connectivity .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities. Contradictions between theoretical and observed masses require isotopic pattern analysis or high-resolution MS .

- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. What crystallization strategies enhance single-crystal X-ray diffraction (SC-XRD) success rates?

Methodological Answer: Slow evaporation from polar solvents (e.g., DMSO/ethanol mixtures) promotes crystal growth. Hydrogen-bonding motifs (N–H⋯O, O–H⋯Cl) stabilize the lattice, as observed in related aryl ketones . SHELXL (via SHELXTL suite) refines structures, with disorder modeling for methoxy/amino groups. Twinning or low-resolution data may require alternative software (e.g., OLEX2) .

Advanced Research Questions

Q. How do substitution patterns influence regioselectivity in cross-coupling reactions?

Methodological Answer: The 2-amino and 4-methoxy groups act as ortho/para-directors, while the 5-chloro substituent deactivates the ring. In Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) preferentially functionalize the para position to the amino group. Computational studies (DFT) predict electron density distribution, guiding ligand selection . Reaction monitoring via TLC or in-situ IR ensures intermediate stability .

Q. What computational approaches predict biological activity and binding modes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screens against targets like histamine receptors, leveraging the compound’s similarity to bioactive aryl ketones .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity. The chloro group’s electronegativity enhances membrane permeability .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, with free-energy calculations (MM/PBSA) .

Q. How can hydrogen-bonding networks be exploited in co-crystal engineering?

Methodological Answer: Co-formers (e.g., succinic acid) are selected based on pKa differences (ΔpKa > 3) to promote salt formation. Graph-set analysis (Etter’s rules) identifies robust R₂²(8) motifs between the ketone and carboxylic acid groups . Powder XRD and DSC validate phase purity and thermal stability .

Q. What degradation pathways dominate under accelerated stability testing?

Methodological Answer:

- Hydrolytic Degradation : The chloro group is susceptible to nucleophilic substitution in basic conditions (pH > 9), forming quinone derivatives. Monitor via HPLC at 254 nm .

- Oxidative Stress (H₂O₂/UV) : Methoxy demethylation generates phenolic byproducts, characterized by LC-HRMS .

- Photolytic Studies : UV-Vis spectroscopy tracks λmax shifts, with protective packaging (amber glass) recommended .

Data Contradiction Resolution

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Melting Point Variability : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous) may cause shifts. Use hot-stage microscopy and PXRD to identify phases .

- NMR Shifts : Solvent effects (DMSO-d6 vs. CDCl₃) and concentration influence chemical shifts. Refer to NIST Standard Reference Data for benchmark values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.